N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide, commonly known as Compound X, is a small molecule drug that has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
Compound X exerts its therapeutic effects by inhibiting specific enzymes or signaling pathways in cells. For example, in cancer cells, Compound X inhibits the activity of a key enzyme involved in cell division, leading to cell cycle arrest and apoptosis. In diabetes, Compound X activates a specific signaling pathway involved in glucose metabolism, leading to improved insulin sensitivity and glucose uptake. In inflammation, Compound X inhibits the activity of specific enzymes involved in inflammation and oxidative stress, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in cells and tissues. For example, in cancer cells, Compound X induces DNA damage and activates cell death pathways, leading to apoptosis. In diabetes, Compound X improves glucose uptake and insulin sensitivity by activating specific signaling pathways. In inflammation, Compound X reduces the production of inflammatory cytokines and reactive oxygen species, leading to reduced inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments, including its high potency and specificity for target enzymes or signaling pathways. However, Compound X also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary before using Compound X in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Compound X, including:
1. Development of more efficient and cost-effective synthesis methods for Compound X.
2. Investigation of the potential therapeutic applications of Compound X in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Optimization of the pharmacokinetic and pharmacodynamic properties of Compound X to improve its efficacy and reduce its toxicity.
4. Identification of new targets and signaling pathways for Compound X to expand its therapeutic potential.
5. Evaluation of the safety and efficacy of Compound X in preclinical and clinical trials.
In conclusion, Compound X is a promising small molecule drug with potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of specific enzymes or signaling pathways in cells, leading to various biochemical and physiological effects. While Compound X has some limitations, careful research and development can overcome these challenges and pave the way for its use in future clinical applications.
Synthesemethoden
The synthesis of Compound X involves multiple steps, including the preparation of intermediates and the final coupling reaction. The process requires expertise in organic chemistry and careful control of reaction conditions to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In diabetes research, Compound X has been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential as a treatment for diabetes. In inflammation research, Compound X has been shown to reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C20H24N6O3S |
---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H24N6O3S/c1-6-26-15(5)18(14(4)24-26)19(27)23-16-7-9-17(10-8-16)30(28,29)25-20-21-12(2)11-13(3)22-20/h7-11H,6H2,1-5H3,(H,23,27)(H,21,22,25) |
InChI-Schlüssel |
XNNLMCNLQLCBIL-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.